molecular formula C9H12ClNO3 B1522887 Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride CAS No. 1269151-93-0

Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride

Cat. No.: B1522887
CAS No.: 1269151-93-0
M. Wt: 217.65 g/mol
InChI Key: YXYOSKWPMUPSRO-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate is a chemical compound with the molecular formula C9H11NO3 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular structure of Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of the compound is 181.19 .


Physical and Chemical Properties Analysis

Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate has a boiling point of 111-113 °C (under a pressure of 0.1 Torr), a predicted density of 1.206±0.06 g/cm3, and a predicted pKa of 11.65±0.20 .

Scientific Research Applications

Synthesis of Potential Anticancer Agents

Researchers have investigated the synthesis pathways involving ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride for the development of potential anticancer agents. For instance, a study detailed the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which showed effects on the proliferation and the mitotic index of cultured L1210 cells and upon the survival of mice bearing P388 leukemia (Temple et al., 1983).

Memory Facilitation

This compound derivatives have been synthesized and evaluated for their effects on memory facilitation in mice. A specific study synthesized 2-[1-(pyridine-2-yl)ethoxy] acetate and its derivatives, demonstrating significant improvements in memory abilities in mice, indicating the potential therapeutic applications of these compounds in enhancing cognitive functions (Li Ming-zhu, 2007).

Chemical Synthesis and Molecular Investigation

Other research has focused on the chemical synthesis of related compounds and their molecular properties. For example, the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives and their transformation, showcasing the versatility of this compound in synthesizing fluorinated fused heterocyclic compounds (Wang et al., 2012).

Novel Multi-Component Reactions

Innovative synthetic methods utilizing this compound have been developed, such as novel tandem multi-component reactions for the stereoselective synthesis of highly functionalized pyrrolidines. These methods enable rapid access to a variety of pyrrolidine derivatives, highlighting the compound's utility in organic synthesis (Devi & Perumal, 2006).

Antimycobacterial Agents Synthesis

The compound has also been a precursor in the synthesis of tetrahydropyridines and pyridines with potential as antimycobacterial agents. A study reported the synthesis and evaluation of novel heterocycles for their activity against Mycobacterium tuberculosis, identifying specific derivatives that showed significant inhibitory concentrations against the bacterium (Raju et al., 2010).

Safety and Hazards

The compound is classified as having Eye Irritation 2, Skin Irritation 2, and Specific Target Organ Toxicity - Single Exposure 3. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

ethyl 2-hydroxy-2-pyridin-3-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-2-13-9(12)8(11)7-4-3-5-10-6-7;/h3-6,8,11H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYOSKWPMUPSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CN=CC=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269151-93-0
Record name ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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